N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound that belongs to the class of oxadiazole derivatives. This compound features a unique molecular structure characterized by the presence of a 1,2,5-oxadiazole ring and a benzodioxine moiety, making it of interest in medicinal chemistry and biological research. The compound's molecular formula is , with a molecular weight of approximately 381.4 g/mol .
This compound is synthesized from readily available starting materials through various chemical reactions. The synthesis typically involves multiple steps to construct the oxadiazole and benzodioxine components.
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide can be classified as:
The synthesis of N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves several key steps:
The reaction conditions often include specific temperatures and solvents tailored to optimize yield and purity. For example, reactions may be performed in solvents like dimethylformamide or dichloromethane under nitrogen atmosphere to prevent oxidation.
The molecular structure of N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide can be represented using various chemical notations:
COC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=CC=C(C=C3)OCC=C)OC
The InChI Key for this compound is ACTQDCFJGIFKCN-UHFFFAOYSA-N
, which provides a unique identifier for its chemical structure .
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide can participate in various chemical reactions:
Common reagents include potassium permanganate for oxidation in acidic or basic media and sodium borohydride in methanol for reduction. Substitution reactions may involve nucleophiles such as amines or thiols .
The mechanism of action for N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is likely multifaceted:
The physical properties include:
The chemical properties encompass:
Relevant data includes:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 381.4 g/mol |
LogP | 3.6679 |
Polar Surface Area | 75.347 |
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide has potential applications in various scientific fields:
This compound represents a promising area for further research due to its unique structural features and potential biological activities .
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.: 387825-07-2
CAS No.: